

Discovery and historical synthesis of prehnitene

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Compound of Interest

Compound Name: 1,2,3,4-Tetramethylbenzene

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An In-depth Technical Guide to the Discovery and Historical Synthesis of Prehnitene

This guide provides a comprehensive overview of the discovery, physicochemical properties, and key historical synthesis routes of prehnitene (**1,2,3,4-tetramethylbenzene**). It is intended for researchers, scientists, and professionals in chemical and drug development who require a technical understanding of this important aromatic hydrocarbon.

Introduction and Discovery

Prehnitene, systematically named **1,2,3,4-tetramethylbenzene**, is an aromatic hydrocarbon with the chemical formula $C_{10}H_{14}$.^[1] It is a colorless, flammable liquid that is nearly insoluble in water but soluble in common organic solvents.^[1] Prehnitene is one of three structural isomers of tetramethylbenzene, the others being durene (1,2,4,5-) and isodurene (1,2,3,5-).^[1] It occurs naturally in coal tar and can be isolated industrially from the reformed fractions of oil refineries.^[1]

While specific details of its initial isolation and characterization are not extensively documented in historical records, prehnitene was likely first synthesized and identified in the late 19th or early 20th century during broader investigations into aromatic substitution reactions.^[2] The work of German chemist Oscar Jacobsen in 1886 on the rearrangement of polyalkylbenzene sulfonic acids, a reaction now named after him, was pivotal in the study of tetramethylbenzene isomers and provided an early pathway to compounds like prehnitene.^{[3][4]}

Physicochemical Properties

The fundamental physical and chemical properties of prehnitene are summarized in the table below. This data is crucial for its handling, purification, and application in synthesis.

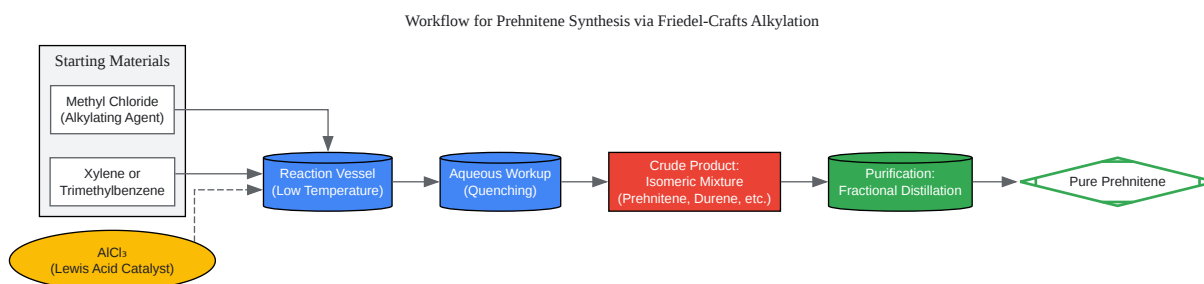
Property	Value	Reference(s)
IUPAC Name	1,2,3,4-Tetramethylbenzene	[1]
CAS Number	488-23-3	[1][5]
Molecular Formula	C ₁₀ H ₁₄	[1]
Molar Mass	134.22 g/mol	[1][5]
Appearance	Colorless liquid	[1][2]
Density	0.90 g/cm ³ (at 25 °C)	[1]
Melting Point	-6.2 °C / -4 °C	[1][6]
Boiling Point	205 °C	[1][6]
Flash Point	68.3 °C	[1]
Solubility in Water	33.9 mg/L	[1]
Dipole Moment	0.39 D	[6]

Historical Methods of Synthesis

The synthesis of prehnitene has historically been achieved through two principal routes: Friedel-Crafts alkylation and the Jacobsen rearrangement. These methods highlight classic organic reaction mechanisms and remain relevant to the production of polymethylated aromatic compounds.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed in 1877, is a cornerstone of aromatic chemistry and a primary method for producing prehnitene.[7] The process typically involves the methylation of less-substituted benzene derivatives, such as xylene or trimethylbenzenes, using an alkylating agent in the presence of a strong Lewis acid catalyst.[2][8]



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Figure 1. Generalized workflow for the Friedel-Crafts synthesis of prehnitene.

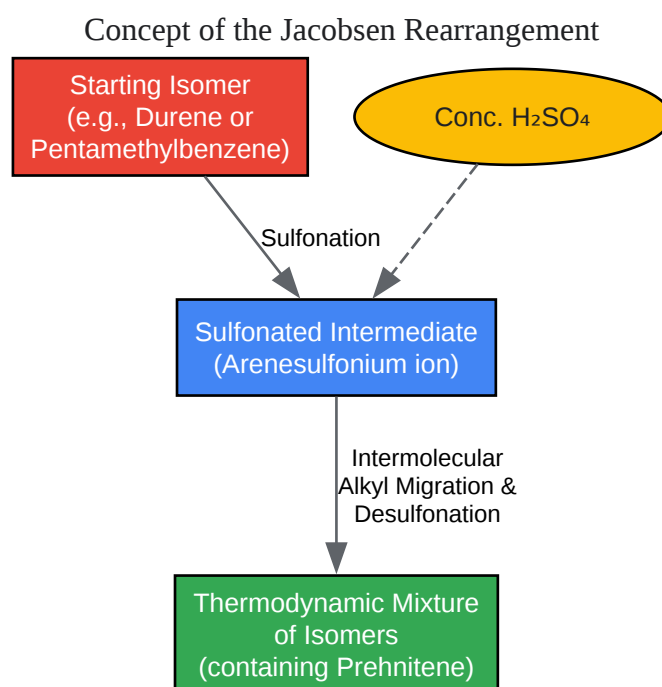
- **Setup:** A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with a gas outlet to a trap) is charged with the aromatic substrate (e.g., pseudocumene) and a solvent (e.g., carbon disulfide).
- **Catalyst Addition:** The flask is cooled in an ice-salt bath. Anhydrous aluminum chloride (AlCl_3) is added portion-wise while maintaining the low temperature.
- **Alkylation:** The alkylating agent (e.g., methyl chloride) is added dropwise from the funnel over several hours. The reaction mixture is stirred vigorously throughout the addition.
- **Reaction Completion:** After the addition is complete, the mixture is allowed to stir at low temperature for an additional period before being allowed to warm slowly to room temperature.
- **Quenching:** The reaction is quenched by slowly pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction & Purification:** The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried over an anhydrous salt (e.g., MgSO_4). The final product is isolated and purified from its isomers via meticulous fractional distillation.[8]

A significant challenge in this synthesis is controlling the regioselectivity to maximize the yield of the 1,2,3,4-isomer while minimizing the formation of durene, isodurene, and more highly substituted products like pentamethylbenzene.[8]

Jacobsen Rearrangement

The Jacobsen rearrangement is a distinctive reaction of polyalkylbenzenes, first described by Oscar Jacobsen in 1886.[3][4] The reaction involves treating a polyalkylbenzene with concentrated sulfuric acid, which induces the migration of alkyl groups around the aromatic ring.[9] This method is particularly useful as it can convert other tetramethylbenzene isomers or even pentamethylbenzene into prehnitene.

The reaction is believed to proceed via an intermolecular mechanism where a sulfonyl group is temporarily added to the ring, facilitating the transfer of a methyl group to another aromatic molecule.[4] Subsequent desulfonation yields the rearranged hydrocarbon. The reaction is generally limited to aromatic rings containing at least four alkyl or halogen substituents.[3][4]



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